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Compound of Interest

Compound Name: Trp-601

Cat. No.: B1681600

1. Introduction

TRP601 is an irreversible pentapeptide-based inhibitor of caspases, with primary targets being
caspase-2 and caspase-3.[1] It is a prodrug that is converted to its more active metabolite,
A2Me-TRP601.[2] Caspase-2, a highly conserved initiator caspase, is implicated in various
cellular processes including apoptosis, cell cycle regulation, and the response to cellular stress
such as DNA damage.[3][4][5] Its activation is often mediated by the formation of a protein
complex known as the PIDDosome.[4][6][7] Due to its role in apoptotic pathways, inhibition of
caspase-2 by agents like TRP601 is being investigated for therapeutic potential in conditions
such as neurodegenerative diseases and ischemic brain injury.[1][2][8]

2. Data Presentation

The following tables summarize the quantitative data available for TRP601 and its active
metabolite.

Table 1: In Vitro Inhibitory Activity of TRP601 and its Metabolite
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Compound Target IC50 (nM) Assay Condition

Simultaneous addition
TRP601 Caspase-2 471.8 +91.3 )

with substrate
TRP601 Caspase-2 115.2 + 39.12 45 min pre-incubation

Simultaneous addition
TRP601 Caspase-3 2558+ 3.1 ]

with substrate

Simultaneous addition
A2Me-TRP601 Caspase-2 7.4+3.18 )

with substrate
A2Me-TRP601 Caspase-2 2.67+1.46 45 min pre-incubation

Simultaneous addition
A2Me-TRP601 Caspase-3 0.39+0.11

with substrate

Data sourced from ResearchGate.[9]

Table 2: Preclinical In Vivo Administration of TRP601

) Route of .
Species Dosage o . Observation
Administration
Rapidly enters the
Adult Rats 1 mg/kg Intravenous (i.v.) brain (Tmax = 25 min;
Cmax =120 ng/mL)
Detected in brain at
Adult Rats 1 mg/kg Intraperitoneal (i.p.) 0.25 h (Cmax =25
ng/mL)
Reduced hyperoxia-
Neonatal Rats 1 mg/kg Intraperitoneal (i.p.) induced caspase-2

and -3 activity

Adult Dogs

Up to 3 mg/kg/day for
14 days

Intravenous (i.v.)

No observed cytotoxic

effects
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Data sourced from ResearchGate.[1]
3. Experimental Protocols
3.1. In Vitro Caspase Inhibition Assay

This protocol is based on methodologies for determining the inhibitory activity of compounds
against recombinant caspases.

o Objective: To determine the IC50 of TRP601 against purified recombinant human caspase-2
and caspase-3.

o Materials:
o Recombinant human caspase-2 and caspase-3 enzymes.
o TRP601 and its active metabolite A2Me-TRP601.
o Caspase-2 substrate (e.g., Ac-VDVAD-AMC).
o Caspase-3 substrate (e.g., Ac-DEVD-AMC).
o Assay buffer (e.g., HEPES, PIPES based with DTT and EDTA).
o 96-well microplate reader (fluorometric or colorimetric).
o DMSO for compound dilution.
» Procedure:

o Prepare serial dilutions of TRP601 and A2Me-TRP601 in DMSO and then dilute in assay
buffer to the final desired concentrations.

o Add the diluted compounds to the wells of a 96-well plate.

o For time-dependent inhibition, pre-incubate the compounds with the caspase enzymes for
a defined period (e.g., 45 minutes) at room temperature before adding the substrate.[9]
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For simultaneous assays, add the enzyme and compound to the wells without a pre-
incubation period.

o Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate.

o Monitor the reaction kinetics by measuring the fluorescence or absorbance at appropriate
wavelengths over time.

o Calculate the initial reaction velocities (Vi) for each inhibitor concentration.

o The IC50 value is determined by plotting the percentage of inhibition [(VO - Vi) / VO] * 100
(where VO is the velocity without inhibitor) against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.[2]

3.2. In Vivo Neuroprotection Study in a Neonatal Hypoxia-Ischemia Model

This protocol is a generalized representation of in vivo studies evaluating the neuroprotective
effects of caspase inhibitors.

» Objective: To assess the efficacy of TRP601 in reducing brain injury in a neonatal rat model
of hyperoxia-induced damage.[9]

e Animal Model: Six-day-old Wistar rat pups.[9]
e Materials:
o TRP60L1 sterile solution for injection.
o Vehicle control (e.g., saline or PBS).
o Hyperoxia chamber (80% 0O2).
o Equipment for intraperitoneal (i.p.) injection.
o Brain tissue collection and processing reagents.
o Kits for caspase activity assays.

e Procedure:
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o Administer TRP601 (1 mg/kg body weight) or vehicle control via intraperitoneal injection to
the rat pups.[9]

o Expose the animals to hyperoxic conditions (80% O2) for a specified duration (e.g., 12 or
24 hours). A control group should be maintained under normoxic conditions (21% 02).[9]

o At the end of the exposure period, euthanize the animals and perfuse transcardially with
PBS.[9]

o Collect brain tissue (e.g., thalamus) for analysis.[9]

o Prepare brain homogenates and perform fluorometric caspase-2 and caspase-3 activity
assays using specific substrates (e.g., VDVAD-AFC for caspase-2 and DEVD-AMC for
caspase-3).[9]

o Measure protein concentration in the homogenates to normalize caspase activity.

o Analyze the data to compare caspase activity between the TRP601-treated, vehicle-
treated, and normoxic control groups.

4. Signaling Pathway and Experimental Workflow Visualization
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Caption: Caspase-2 activation pathway and inhibition by TRP601.
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Application Notes and Protocols for TERN-601
(GLP-1 Receptor Agonist)

1. Introduction

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor
agonist in development for the treatment of obesity.[10][11] GLP-1 is an incretin hormone that
plays a crucial role in glucose homeostasis and appetite regulation.[12][13] Activation of the
GLP-1 receptor on pancreatic beta-cells enhances glucose-stimulated insulin secretion.[12][13]
This occurs through a G-protein coupled receptor signaling cascade involving the production of
cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[14][15] TERN-601 is being
evaluated in clinical trials to assess its safety, tolerability, and efficacy in promoting weight loss.
[10][16]

2. Data Presentation
The following tables summarize the clinical trial data for TERN-601.

Table 3: TERN-601 Phase 1 Multiple Ascending Dose (MAD) Study Results

. Placebo-Adjusted Percentage of
TERN-601 Daily . . L .
b Duration Mean Weight Loss Participants with
ose
(%) =25% Weight Loss
240 mg 28 days 1.9% Not Reported
500 mg 28 days 3.8% Not Reported
740 mg 28 days 4.9% 67%

Data sourced from Fierce Biotech and BioSpace.[17][18]

Table 4: TERN-601 Phase 2 (FALCON Trial) Dosing Cohorts
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Arm Intervention Administration
1 TERN-601 250 mg Orally, once daily
2 TERN-601 500 mg Orally, once daily

TERN-601 500 mg (slow

3 Orally, once dail
titration) Y Y

4 TERN-601 750 mg Orally, once daily

5 Placebo Orally, once daily

Data sourced from GlobeNewswire.[16]
3. Experimental Protocols

3.1. Phase 1 Clinical Trial Protocol (MAD Part)

This protocol is a summary of the Multiple Ascending Dose portion of the Phase 1 trial for

TERN-601.

» Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD) of multiple ascending doses of TERN-601 in healthy adults with obesity or overweight.

[17][19]

o Study Design: Randomized, double-blind, placebo-controlled.[19]

 Participant Population: Healthy adults with a Body Mass Index (BMI) of = 27 kg/m 2to < 40

kg/m 2.[17][19]

e Procedure:

o Eligible participants are randomized to receive either TERN-601 or a placebo.

o TERN-601 is administered orally, once daily, for 28 days.[19]

o A dose titration schedule is employed, starting from a lower dose (e.g., 100 mg) and

escalating to the target doses (240 mg, 500 mg, or 740 mg) over a period of two weeks.
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[20]

o The primary endpoint is safety and tolerability, assessed through monitoring of adverse
events (AEs), vital signs, ECGs, and clinical laboratory tests.[19]

o Secondary endpoints include PK profiles and efficacy, measured by the change in body
weight from baseline after 28 days of treatment.[19]

3.2. Phase 2 (FALCON) Clinical Trial Protocol
This protocol outlines the design of the Phase 2 FALCON trial for TERN-601.

o Objective: To evaluate the efficacy, safety, and tolerability of orally administered TERN-601 in
adults with overweight or obesity.[16][21]

e Study Design: Multicenter, randomized, double-blind, placebo-controlled.[16]

» Participant Population: Adults aged 18 to 75 years with a BMI of = 30 kg/m 2 to < 50 kg/m 2,
or a BMI of > 27 kg/m 2 to < 30 kg/m 2 with at least one weight-related comorbidity.
Participants have a stable body weight and HbAlc < 6.5%.[21]

e Procedure:

o Participants are randomized to one of five arms: four active cohorts receiving different
doses of TERN-601 (250 mg, 500 mg, 500 mg with slow titration, 750 mg) and one
placebo cohort.[16]

o The investigational product is administered orally once daily.[21]

o The primary endpoint is the percentage change in body weight from baseline compared to
placebo over a 12-week period.[16]

o Secondary endpoints include safety, tolerability, and the proportion of participants
achieving a weight loss of 5% or more.[16]

4. Signaling Pathway and Experimental Workflow Visualization
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Caption: GLP-1 receptor signaling pathway activated by TERN-601.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for TRP601 (Caspase-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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